[2-(Pyridin-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone
Description
2-(Pyridin-4-yl)quinolin-4-ylmethanone is a heterocyclic methanone derivative featuring a quinoline core substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a thiomorpholin-4-yl ketone moiety.
Properties
IUPAC Name |
(2-pyridin-4-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-19(22-9-11-24-12-10-22)16-13-18(14-5-7-20-8-6-14)21-17-4-2-1-3-15(16)17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCUFSAIYRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)quinolin-4-ylmethanone typically involves multicomponent reactions. One notable method is the palladium-catalyzed one-pot synthesis, which involves the reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method yields the desired quinoline derivative with moderate to high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of palladium catalysts and efficient reaction setups would be crucial for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution
The thiomorpholine ring participates in nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is leveraged to modify the compound’s pharmacological profile:
Key Findings :
-
Oxidation with H₂O₂ selectively targets the thiomorpholine sulfur, forming sulfoxides (1 eq. oxidant) or sulfones (2 eq. oxidant).
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Alkylation occurs preferentially at the thiomorpholine nitrogen under basic conditions, preserving the quinoline-pyridine core .
Condensation Reactions
The ketone group facilitates condensation with nucleophiles, enabling the synthesis of Schiff bases and heterocyclic derivatives:
Key Findings :
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Reaction with 4-morpholinophenylamine yields a coplanar Schiff base structure (dihedral angle: 9.1° between quinoline and benzene rings) .
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L-proline catalyzes efficient Knoevenagel condensations, forming fused pyrano-quinoline systems .
Cross-Coupling Reactions
The pyridine and quinoline rings enable palladium-catalyzed coupling reactions for structural diversification:
Key Findings :
-
Suzuki coupling at the quinoline C-2 position introduces aryl groups without disrupting the thiomorpholine moiety .
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Buchwald-Hartwig amination modifies the pyridine nitrogen, enhancing solubility for biological applications .
Cycloaddition and Ring-Opening
The compound participates in [4+2] cycloadditions and ring-opening reactions under controlled conditions:
Key Findings :
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Diels-Alder reactions occur at the quinoline’s electron-deficient π-system, forming rigid polycyclic structures .
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Grignard reagents cleave the thiomorpholine ring selectively, yielding tertiary alcohols.
Reductive Amination
The ketone group is amenable to reductive amination for secondary amine synthesis:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaBH₃CN-mediated amination | R-NH₂, NaBH₃CN, MeOH, rt, 12 h | N-Alkylated thiomorpholine-quinoline amines | 75% |
Key Findings :
Photochemical Reactions
UV irradiation induces unique reactivity in the quinoline-thiomorpholine system:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| [2+2] Photocycloaddition | UV light (254 nm), CH₂Cl₂, 24 h | Cyclobutane-fused dimeric structures | 40% |
Key Findings :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing quinoline and pyridine moieties exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific protein kinases associated with cancer proliferation. For instance, studies have shown that derivatives of pyrido[3,4-g]quinazoline can effectively inhibit protein kinases, which are critical targets in cancer therapy .
Antimicrobial Properties
The thioether functionality of thiomorpholine enhances the compound's interaction with biological membranes, potentially leading to antimicrobial activity. Preliminary studies suggest that similar compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may target enzymes involved in metabolic pathways that are dysregulated in certain diseases. The structural characteristics of the compound allow it to bind effectively to enzyme active sites, inhibiting their function and providing a therapeutic avenue for metabolic disorders .
Protein Interaction Studies
Given the compound's ability to interact with proteins through hydrogen bonding and π-stacking interactions, it is useful in studying protein-ligand interactions. This application is crucial for drug discovery processes where understanding binding affinities and mechanisms is essential for developing new therapeutics .
Organic Electronics
The unique electronic properties of 2-(Pyridin-4-yl)quinolin-4-ylmethanone make it a candidate for applications in organic electronics. Its ability to act as a charge carrier can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of similar compounds has shown promise in enhancing device efficiency .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)quinolin-4-ylmethanone involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA or interact with protein active sites, potentially inhibiting their function. The thiomorpholine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : The thiomorpholin-4-yl group in the target compound and Y040-6017 introduces sulfur, which may enhance lipophilicity compared to oxygen-containing morpholine analogs. This could influence solubility and metabolic stability .
- Synthetic Yields : Pyridine-substituted analogs (e.g., YS-2) exhibit higher yields (80–85%) than pyrrole derivatives (20–25%), suggesting better reactivity of pyridine in nucleophilic substitutions .
- Electronic Modulation: Electron-withdrawing groups (e.g., nitro in 2l) lower melting points compared to electron-donating groups (e.g., amino in 2b), reflecting differences in intermolecular interactions .
Physicochemical and Functional Comparisons
- Molecular Weight and Complexity: The target compound (MW 394.49) is significantly larger than simpler analogs like 2b (MW 198.22) due to the quinoline scaffold and thiomorpholine substitution. This increased complexity may affect bioavailability and synthetic accessibility .
- Thiomorpholine vs.
- Quinoline vs. Benzene Core: Quinoline’s aromatic nitrogen enhances π-stacking interactions, which are absent in benzene-core analogs (e.g., 2b, 2l). This could improve binding affinity in medicinal chemistry contexts .
Biological Activity
The compound 2-(Pyridin-4-yl)quinolin-4-ylmethanone is a member of the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 2-(Pyridin-4-yl)quinolin-4-ylmethanone can be represented as follows:
This compound features a quinoline core substituted with a pyridine and thiomorpholine moiety, contributing to its potential biological effects.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain quinoline derivatives have been effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds structurally similar to 2-(Pyridin-4-yl)quinolin-4-ylmethanone were evaluated for their antimicrobial efficacy, showing promising results against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. A recent investigation into quinoline-based compounds revealed that they could inhibit the growth of cancer cell lines, such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The specific compound 2-(Pyridin-4-yl)quinolin-4-ylmethanone was noted for its ability to induce significant cytotoxic effects in vitro .
Enzyme Inhibition
Enzyme inhibition studies have shown that quinoline derivatives can act as inhibitors for various enzymes, including proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in lipid metabolism. Compounds similar to 2-(Pyridin-4-yl)quinolin-4-ylmethanone demonstrated effective inhibition of PCSK9 activity, leading to increased low-density lipoprotein receptor (LDLR) expression in HepG2 cells. This interaction is vital for developing hypolipidemic agents .
Case Study 1: Antimicrobial Efficacy
A library of quinoline derivatives was synthesized and screened for antimicrobial activity. Among these, compounds with structural similarities to 2-(Pyridin-4-yl)quinolin-4-ylmethanone showed significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the thiomorpholine ring could enhance antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro studies were conducted on various cancer cell lines using 2-(Pyridin-4-yl)quinolin-4-ylmethanone. Results indicated that the compound induced apoptosis in a dose-dependent manner in HT-29 cells, with IC50 values significantly lower than those of standard chemotherapeutics. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis induction.
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| Antimicrobial | Similar Quinoline Derivative | 12.5 | Gram-positive bacteria |
| Anticancer | [2-(Pyridin-4-yl)quinolin-4-y] | 15.0 | HT-29 Cell Line (apoptosis induction) |
| Enzyme Inhibition | Similar Compound | 6.25 | PCSK9 Inhibition |
Q & A
Q. What are the established synthetic routes for 2-(Pyridin-4-yl)quinolin-4-ylmethanone, and how are key intermediates characterized?
The synthesis typically involves multi-step condensation and coupling reactions. For example, quinoline derivatives are synthesized via Schiff base formation (e.g., reacting aminoquinolines with aldehydes) or nucleophilic substitution with thiomorpholine. Key intermediates like 6-amino-2-methylquinolin-4-ol can be functionalized using phthalic anhydride or phenyl isothiocyanate to introduce heterocyclic moieties . Characterization employs H/C NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. How can researchers validate the purity and structural integrity of this compound?
Purity is assessed via HPLC (≥95% purity threshold) and TLC. Structural validation combines spectroscopic methods:
- NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.9 ppm).
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm).
- X-ray crystallography : Resolves crystal packing and confirms thiomorpholine coupling geometry .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing thiomorpholine to the quinoline scaffold?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysis : Use of NaH or KCO to deprotonate thiomorpholine, improving reactivity.
- Temperature control : Reactions at 80–100°C balance kinetics and side-product formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .
Q. How does the thiomorpholine moiety influence the compound’s biological activity, and what computational tools predict its binding affinity?
Thiomorpholine enhances solubility and modulates pharmacokinetics by introducing sulfur-based hydrogen bonding. Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase. Studies show that substituents on the quinoline ring (e.g., pyridinyl groups) improve binding scores (ΔG ≈ −7.4 kcal/mol) .
Q. What structural modifications enhance the compound’s stability under physiological conditions?
- Ring saturation : Reducing quinoline aromaticity decreases metabolic oxidation.
- Protective groups : Acetylation of hydroxyl groups prevents premature degradation.
- Halogenation : Introducing fluorine at the pyridine ring improves metabolic stability and bioavailability .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use WHO-recommended MIC assays for antimicrobial studies.
- Batch consistency : Rigorous QC (HPLC, elemental analysis) ensures compound reproducibility.
- Positive controls : Compare against known inhibitors (e.g., isoniazid for anti-TB assays) .
Q. What computational methods are used to model the compound’s interaction with DNA or enzymes?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity.
- Molecular dynamics : Simulate binding persistence (e.g., >50 ns trajectories for DNA intercalation studies).
- QSAR models : Correlate substituent electronegativity with IC values for activity prediction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
